Avoid yellow pigment interference: Curcumin’s intense color stains and degrades in long-term studies. Octahydrocurcumin (CAS 36062-07-4) solves this-a white, fully hydrogenated metabolite with preserved anti-inflammatory potency and enhanced chemical stability.
Octahydrocurcumin (CAS 36062-07-4) is the final and fully saturated metabolite of curcumin, produced through in vivo reduction or in vitro catalytic hydrogenation. Unlike its parent compound, curcumin, which is a vibrant yellow pigment, octahydrocurcumin is typically a white to pale yellow solid. This structural saturation of the heptadiene chain eliminates the chromophore responsible for curcumin's color and contributes to significantly different chemical properties, including increased stability. These characteristics make it a distinct molecule rather than a direct functional substitute for curcumin or its other hydrogenated metabolites like tetrahydrocurcumin.
Direct substitution of Octahydrocurcumin with its precursors, Curcumin or Tetrahydrocurcumin, is impractical for most applications due to critical differences in physicochemical properties. The most significant differentiator is color; Curcumin's intense yellow pigment is absent in the white-to-colorless hydrogenated forms, a decisive factor in formulating cosmetics or other materials where color is undesirable. Furthermore, the saturation of double bonds in Octahydrocurcumin leads to a more stable chemical structure compared to Curcumin, which is susceptible to degradation under various pH and light conditions. While Tetrahydrocurcumin is also colorless and more stable than Curcumin, Octahydrocurcumin represents the final, fully reduced metabolite, resulting in a distinct biological activity profile that is not directly comparable. Therefore, selecting one compound over the others is a decision based on specific requirements for color, stability, and target biological activity, not on cost or general availability.
Unlike its parent compound, Curcumin, which is a potent yellow pigment, Octahydrocurcumin is a white or colorless solid. The hydrogenation of the conjugated double bonds in the curcuminoid structure eliminates the chromophore responsible for the yellow color. This physical property is a primary driver for its use in applications where the bioactivity of a curcuminoid is desired without imparting color.
| Evidence Dimension | Appearance/Color |
| Target Compound Data | White to off-white crystalline solid |
| Comparator Or Baseline | Curcumin: Bright yellow crystalline powder |
| Quantified Difference | Qualitative but absolute: Yellow vs. White/Colorless |
| Conditions | Solid state, room temperature. |
This allows for the development of aesthetically neutral or white-finished products in cosmetics, foods, and pharmaceuticals, which is impossible with standard curcumin.
In a carrageenan-induced mouse paw edema model, both Octahydrocurcumin (OHC) and Tetrahydrocurcumin (THC) demonstrated superior anti-inflammatory effects compared to the parent compound, Curcumin (CUR). At a dose of 10 mg/kg, OHC and THC exhibited significantly greater inhibition of paw swelling. Specifically, OHC and THC showed comparable and potent suppression of the inflammatory response, which was markedly stronger than that of Curcumin at the same dosage.
| Evidence Dimension | Inhibition of Paw Edema (%) |
| Target Compound Data | Octahydrocurcumin (10 mg/kg): ~60% inhibition |
| Comparator Or Baseline | Curcumin (10 mg/kg): ~35% inhibition; Tetrahydrocurcumin (10 mg/kg): ~60% inhibition |
| Quantified Difference | Octahydrocurcumin showed ~1.7-fold greater inhibition of inflammation than Curcumin. |
| Conditions | Carrageenan-induced paw edema in mice, 5 hours post-induction, intraperitoneal administration. |
For in vivo research targeting inflammatory pathways, Octahydrocurcumin provides a more potent effect at an equivalent dose compared to curcumin, suggesting it is a more efficient active molecule for achieving anti-inflammatory outcomes.
The parent compound, curcumin, is known for its poor stability, particularly in neutral-to-basic aqueous solutions and upon exposure to light, where it undergoes rapid degradation. Its hydrogenated metabolites, including tetrahydrocurcumin and octahydrocurcumin, lack the reactive α,β-unsaturated carbonyl moiety and conjugated double bonds, resulting in significantly higher chemical stability. Tetrahydrocurcumin, an intermediate metabolite, is noted to be more stable than curcumin in phosphate buffer (pH 7.2). As the fully saturated final product, octahydrocurcumin possesses an even more stable structure, making it more robust for processing and formulation.
| Evidence Dimension | Chemical Stability |
| Target Compound Data | High (due to fully saturated aliphatic chain) |
| Comparator Or Baseline | Curcumin: Low (rapid degradation at pH > 7 and under light); Tetrahydrocurcumin: Moderate to High (more stable than curcumin) |
| Quantified Difference | Qualitative but significant improvement in stability, reducing degradation during processing and storage. |
| Conditions | Aqueous solutions (especially neutral/alkaline pH), exposure to light. |
Higher stability translates to a longer shelf-life, less degradation during manufacturing or experimental protocols, and more reproducible results, which are critical procurement considerations for both industrial and research applications.
Due to its white, non-staining nature, Octahydrocurcumin is the preferred choice for cosmetic and dermatological formulations where the antioxidant and anti-inflammatory benefits are desired without the yellow pigmentation of curcumin. This allows for its incorporation into creams, lotions, and serums without impacting the final product's aesthetics.
For researchers conducting in vivo studies on inflammatory conditions, Octahydrocurcumin offers a significant potency advantage over curcumin. Its ability to produce a stronger anti-inflammatory effect at the same dose allows for more efficient experimental designs and potentially clearer outcomes, making it a more suitable candidate for preclinical models of inflammation.
The enhanced chemical stability of Octahydrocurcumin compared to its parent compound makes it a more reliable material for applications requiring long-term stability. This includes its use as an analytical reference standard for metabolites of curcumin or as a stable active component in extended cell culture experiments or formulations where degradation could confound results.